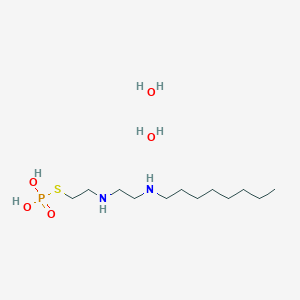
S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an octylaminoethyl group and a phosphorothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate typically involves multiple steps. One common method includes the reaction of 2-octylaminoethylamine with dihydrogen phosphorothioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or potassium permanganate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phosphate derivative, while substitution reactions can produce various substituted amines.
Wissenschaftliche Forschungsanwendungen
S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular signaling and enzyme inhibition.
Medicine: Investigated for its potential as a radioprotective agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism by which S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phosphorothioate group is particularly important in these interactions, as it can mimic phosphate groups in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-2-((2-Aminoethyl)amino)ethyl dihydrogen phosphorothioate
- S-2-((Diaminomethylene)amino)ethyl dihydrogen phosphorothioate
Uniqueness
S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate is unique due to its octylaminoethyl group, which imparts specific hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in applications where membrane permeability is crucial.
Eigenschaften
CAS-Nummer |
63980-98-3 |
|---|---|
Molekularformel |
C12H33N2O5PS |
Molekulargewicht |
348.44 g/mol |
IUPAC-Name |
2-[2-(octylamino)ethylamino]ethylsulfanylphosphonic acid;dihydrate |
InChI |
InChI=1S/C12H29N2O3PS.2H2O/c1-2-3-4-5-6-7-8-13-9-10-14-11-12-19-18(15,16)17;;/h13-14H,2-12H2,1H3,(H2,15,16,17);2*1H2 |
InChI-Schlüssel |
AINWDCTYQQXGSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNCCNCCSP(=O)(O)O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



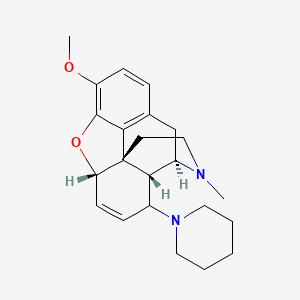
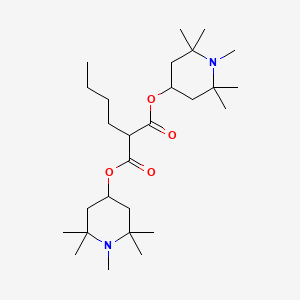


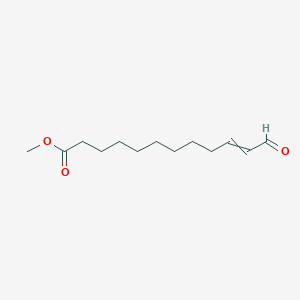
![2,2'-[Oxydi(4,1-phenylene)]bis(3-imino-2,3-dihydro-1H-isoindol-1-one)](/img/structure/B14510184.png)
![Phenol, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14510190.png)
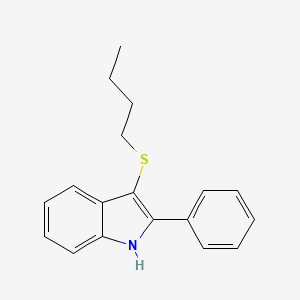
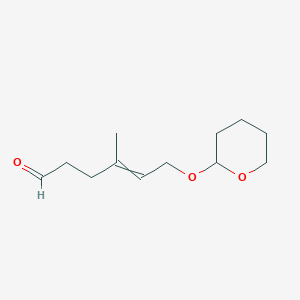
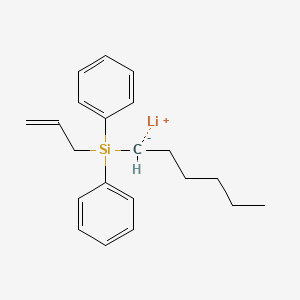
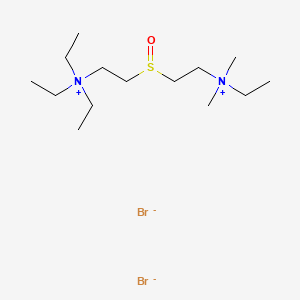

![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide](/img/structure/B14510227.png)
